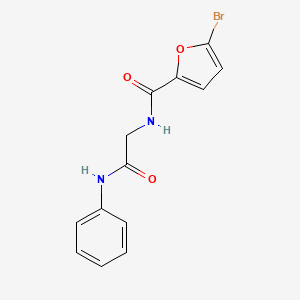![molecular formula C23H24O5 B5059722 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5059722.png)
9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic molecule that belongs to the xanthene family. Xanthenes are known for their diverse biological activities and are often used in the synthesis of dyes, pharmaceuticals, and other industrial applications. This particular compound features a methoxy group and a prop-2-en-1-yloxy group attached to a phenyl ring, which is further connected to a hexahydro-xanthene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with methoxy and prop-2-en-1-yloxy groups.
Cyclization: The substituted phenyl ring undergoes a cyclization reaction with a suitable dione precursor to form the hexahydro-xanthene core.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and prop-2-en-1-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its xanthene core.
作用機序
The mechanism by which 9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular functions.
Pathways Involved: It could modulate signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its biological effects.
類似化合物との比較
9-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-methoxy-4-(prop-2-yn-1-yloxy)benzene and 2-methoxy-4-(prop-2-en-1-yl)phenol share structural similarities but differ in their functional groups and overall structure
Uniqueness: The presence of both methoxy and prop-2-en-1-yloxy groups on the phenyl ring, along with the hexahydro-xanthene core, makes this compound unique in its chemical and biological properties.
特性
IUPAC Name |
9-(3-methoxy-4-prop-2-enoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-3-12-27-17-11-10-14(13-20(17)26-2)21-22-15(24)6-4-8-18(22)28-19-9-5-7-16(25)23(19)21/h3,10-11,13,21H,1,4-9,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLXDSOVTTWVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
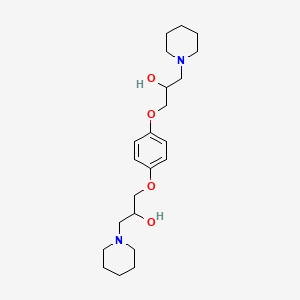
![5-N-(2,3-dihydro-1H-inden-2-yl)-6-N-(3-methoxypropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5059658.png)
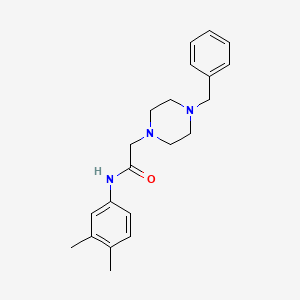
![3-chloro-5-{[3-(2-isoxazolidinylcarbonyl)-5-isoxazolyl]methoxy}pyridine](/img/structure/B5059671.png)
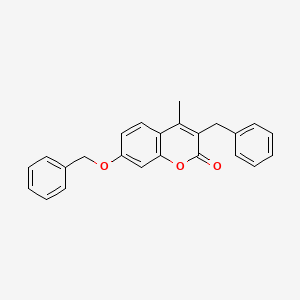
![methyl (4Z)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5059681.png)
![N-BENZYL-N-{4-[N'-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE](/img/structure/B5059686.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B5059688.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5059695.png)
![3-chloro-4-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5059697.png)
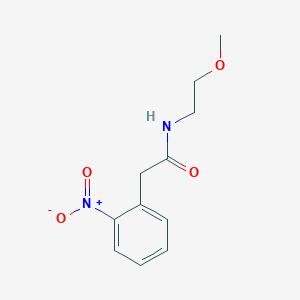
![propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B5059717.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
